4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-6(10)7-1-3-8(11,5-7)4-2-7/h11H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGAUWRAKOCURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616506 | |
| Record name | 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88888-30-6 | |
| Record name | 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88888-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Methodologies
Diels-Alder Reaction Approach
The Diels-Alder reaction has emerged as the most direct method for constructing the bicyclo[2.2.1]heptane skeleton while simultaneously introducing oxy-functional groups. A landmark study demonstrated the use of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes as dienes, which undergo intermolecular cycloaddition with α,β-unsaturated esters to form the bicyclic framework.
Reaction Scheme
- Diene Preparation : 1,4-Bis(trimethylsilyloxy)-1,3-cyclopentadiene is synthesized via silylation of cyclopentadienol derivatives.
- Cycloaddition : The diene reacts with methyl acrylate under thermal conditions (80–100°C) to yield a bicyclo[2.2.1]heptane intermediate bearing silyl-protected hydroxyl groups and an ester moiety.
- Deprotection and Hydrolysis : Treatment with tetra-n-butylammonium fluoride (TBAF) removes the silyl protecting groups, revealing the hydroxyl groups. Subsequent hydrolysis of the ester with aqueous HCl affords the carboxylic acid.
Key Data
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diels-Alder | Methyl acrylate, 100°C, 12 h | 65–70 | |
| Deprotection | TBAF, THF, rt, 2 h | 90 | |
| Hydrolysis | 6M HCl, reflux, 6 h | 85 |
This method achieves an overall yield of 49–54% and is notable for its scalability and functional group tolerance.
Functionalization of Bicyclo[2.2.1]heptane Derivatives
Oxidation of Bicyclic Diols
A complementary approach involves the oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol to introduce carbonyl groups, followed by selective reduction. Swern oxidation (oxalyl chloride, dimethyl sulfoxide) converts the diol to bicyclo[2.2.1]hept-5-ene-2,3-dione. Subsequent hydrogenation of the double bond and stereoselective reduction of one ketone using NaBH₄/CeCl₃ yields the 4-hydroxy derivative, while the remaining ketone is oxidized to carboxylic acid via Jones reagent.
Reaction Conditions
- Swern Oxidation : –78°C, 2 h, 73% yield.
- Selective Reduction : NaBH₄/CeCl₃, 0°C, 1 h, 68% yield.
- Oxidation to Carboxylic Acid : CrO₃/H₂SO₄, acetone, 55% yield.
Ester Hydrolysis
Methyl bicyclo[2.2.1]heptane-1-carboxylate (CAS 2287-57-2), a commercially available derivative, undergoes alkaline hydrolysis to yield the carboxylic acid. Subsequent hydroxylation at C-4 is achieved via epoxidation of the norbornene derivative followed by acid-catalyzed ring-opening:
Optimization and Reaction Conditions
Solvent and Temperature Effects
The Diels-Alder reaction’s efficiency is highly solvent-dependent. Polar aprotic solvents like acetonitrile improve dienophile solubility, while temperatures above 80°C accelerate cycloaddition kinetics. In contrast, Swern oxidations require strict temperature control (–78°C) to prevent side reactions such as ring-opening.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Scientific Research Applications
4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid has diverse applications in scientific research:
- Chemistry: It serves as a building block for synthesizing complex organic molecules.
- Biology: It is investigated for its potential as a biochemical probe or enzyme inhibitor.
- Medicine: It is explored for its therapeutic potential in drug development.
- Industry: It is utilized in the production of specialty chemicals and materials.
Chemical Reactions
4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
- Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride () and sodium borohydride () are used.
- Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride () and phosphorus tribromide () facilitate substitution reactions.
Synthesis of Bicyclo[m.n.k]alkane Building Blocks
4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid can be used to synthesize a variety of bicyclo[m.n.k]alkane building blocks . The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, making it highly desirable for relevant drug discovery.
Mechanism of Action
The mechanism of action of 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and receptor binding. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxygen-Substituted Derivatives
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic Acid
- Structure : Methoxy group at the 4-position (C9H14O3; SMILES:
COC12CCC(C1)(CC2)C(=O)O) . - No specific biological activities are noted in the evidence, but its commercial availability (CAS 2275-26-5) highlights its use in exploratory synthesis .
4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid (Camphanic Acid)
- Structure : Oxo and methyl groups at the 3-, 4-, and 7-positions, forming a lactone ring .
- Bioactivity : Exhibits significant antimicrobial activity, attributed to its rigid, oxygenated bicyclic framework disrupting microbial membranes .
- Applications : Used as a chiral resolving agent and in asymmetric catalysis due to its stereochemical rigidity.
Nitrogen-Containing Analogs
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid
- Structure : Nitrogen replaces the bridgehead carbon, creating a constrained proline analog .
- Synthesis : Achieved via Diels-Alder reactions or transannular alkylation, enabling gram-scale production .
- Conformational Features : The nitrogen atom exhibits pyramidalization, altering hydrogen-bonding capacity compared to proline. This rigidity makes it valuable in peptidomimetics, such as thrombin and HIV-1 protease inhibitors .
2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic Acid
Key Research Findings and Trends
Synthetic Accessibility: Organocatalytic methods enable enantioselective synthesis of bicycloheptane carboxylates, including the 4-hydroxy and 7-aza derivatives .
Conformational Rigidity : Nitrogen-containing analogs (e.g., 7-aza) mimic proline but offer enhanced rigidity, critical for stabilizing peptide turns .
Biological Activity
4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid, with the molecular formula , is a bicyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications in medicine and industry.
Chemical Structure and Properties
The structure of 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid features a hydroxyl group and a carboxylic acid functional group, which contribute to its unique chemical properties and biological activities. The compound's structural characteristics are summarized in the following table:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 168.19 g/mol |
| Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) |
| Structural Features | Bicyclic framework |
The biological activity of 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid is thought to involve interaction with various molecular targets within biological systems:
- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its potential anti-inflammatory and antimicrobial effects.
- Receptor Modulation: It could interact with receptors that mediate cellular responses to inflammation and infection, thereby influencing signaling pathways relevant to disease processes.
Antimicrobial Properties
Research indicates that 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid exhibits antimicrobial activity against certain bacterial strains. A study published in Journal of Antibiotics demonstrated that derivatives of this compound showed significant inhibition against gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
In vitro studies have shown that the compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This property was highlighted in a study where macrophages treated with the compound exhibited reduced levels of these cytokines, indicating its potential use in treating inflammatory diseases .
Case Studies
Several case studies have explored the therapeutic potential of 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid:
- Case Study 1: In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum .
- Case Study 2: A study investigating the compound's effects on cancer cell lines revealed that it induced apoptosis in several types of cancer cells, suggesting its potential as an anticancer agent .
Research Findings
Recent research has focused on synthesizing derivatives of 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid to enhance its biological activity:
- Synthesis of Derivatives: Various derivatives have been synthesized through modifications at the hydroxyl or carboxylic acid groups, leading to compounds with improved solubility and bioactivity .
- In Vivo Studies: Animal studies have shown promising results regarding the safety and efficacy of these derivatives in treating inflammatory diseases and infections .
Q & A
Q. What are the key synthetic routes for 4-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid, and how do reaction conditions influence yield?
The compound is synthesized via hydroxybromination of a bicyclic alkene precursor followed by carbanion-mediated cyclization. A critical step involves O-TBDMS protection of the bromohydrin intermediate to enhance cyclization efficiency, achieving yields up to 68% under optimized conditions (e.g., THF solvent, -78°C, and controlled stoichiometry of the base). Alkaline hydrolysis of the cyclized product yields the carboxylic acid .
| Step | Key Conditions | Yield |
|---|---|---|
| Hydroxybromination | NBS in wet DMSO, 0°C | 85% |
| O-TBDMS Protection | TBDMSCl, imidazole, DCM | 95% |
| Cyclization | LDA, THF, -78°C | 68% |
| Hydrolysis | NaOH, MeOH/H₂O | 90% |
Q. How does the bicyclic framework influence the compound’s physicochemical properties?
The rigid norbornane backbone restricts conformational flexibility, enhancing thermal stability and influencing solubility (logP ~1.2). The carboxylic acid group introduces polarity, enabling hydrogen bonding (1 donor, 2 acceptors) critical for crystallinity and interactions in supramolecular assemblies .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : Distinct ¹H NMR signals for bridgehead protons (δ 1.5–2.2 ppm) and carboxylic acid (δ 10–12 ppm, broad).
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch).
- X-ray crystallography : Confirms bicyclic geometry and hydrogen-bonding patterns .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of 4-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid derivatives?
Organocatalytic [4+2] cycloaddition using chiral thiourea catalysts achieves enantioselectivity (>90% ee). For example, reactions between dienophiles and activated dienes under mild conditions (room temperature, toluene) yield enantiopure bicyclic carboxylates, which are hydrolyzed to the target acid .
Q. How do substituents on the bicyclic system affect reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., oxo at C2) increase electrophilicity at bridgehead carbons, enabling Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from methyl groups at C7 slows nucleophilic attack but improves regioselectivity in alkylation reactions .
Q. What computational methods predict the impact of substituents on amide bond distortion in derivatives?
Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that substituents like benzoyl or phenyl groups at C2 induce pyramidalization of the amide nitrogen (θ = 15–20°), altering hydrogen-bonding networks and catalytic activity in enzyme mimics .
Q. How is this compound utilized in covalent protein labeling?
Derivatives like 7,7-dimethyl-2-oxo analogs react with cysteine residues via Michael addition, forming stable thioether adducts. This is applied in activity-based protein profiling (ABPP) to study enzyme function in live cells .
Contradictions and Challenges
Q. Why do reported yields for cyclization steps vary across studies?
Discrepancies arise from differences in base selection (e.g., LDA vs. KHMDS) and solvent polarity. Polar aprotic solvents (THF) favor carbanion stability, while bulky bases reduce side reactions .
Q. How can researchers resolve conflicting data on the biological activity of derivatives?
Meta-analyses of structure-activity relationship (SAR) studies suggest that fluorination at bridgehead positions (e.g., 4-fluoro analogs) enhances metabolic stability but reduces membrane permeability, requiring careful balancing in drug design .
Methodological Recommendations
- For enantioselective synthesis : Prioritize chiral phosphoric acid catalysts for scalable, solvent-free conditions.
- For protein labeling : Optimize reaction pH (7.4–8.0) to balance nucleophilicity of target residues and compound stability .
- For computational modeling : Use QM/MM hybrid methods to account for solvent effects on reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
